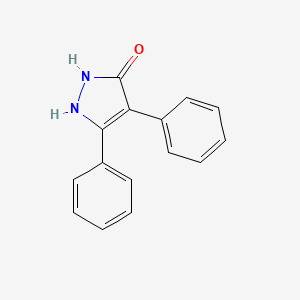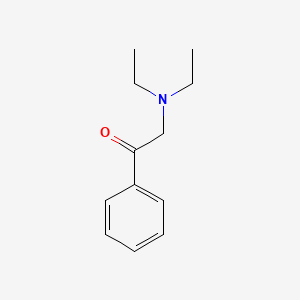![molecular formula C17H17NO B8757311 (5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one CAS No. 1038924-62-7](/img/structure/B8757311.png)
(5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one
Übersicht
Beschreibung
LCZ696 intermediate is a key compound in the synthesis of LCZ696, a novel angiotensin receptor-neprilysin inhibitor. LCZ696 is a combination of sacubitril and valsartan, used primarily in the treatment of heart failure. The intermediate plays a crucial role in the production of this therapeutic agent, ensuring the efficacy and safety of the final product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of LCZ696 intermediate involves several steps. One method includes the addition of a compound to ethyl alcohol, followed by the addition of lithium hydroxide and pure water. The mixture is then subjected to heat insulation reaction at 78 to 82°C for 1 to 2 hours. After cooling, active carbon is added for decolorization, and the temperature is raised to 80 to 85°C for heat insulation backflow for 1 to 3 hours. The solution is then filtered, and citric acid monohydrate or citric acid water solution is added. The reaction is stopped, and the mixture is subjected to heat insulation backflow for another 1 to 2 hours at 80 to 85°C. Finally, the product is crystallized, filtered, and dried to obtain a pure white solid compound .
Industrial Production Methods
In industrial production, the preparation method of LCZ696 intermediate is optimized to improve yield and reduce costs. The use of cheap metallic catalysts and chiral ligands ensures high-purity product generation with a high diastereoisomer ratio .
Analyse Chemischer Reaktionen
Types of Reactions
LCZ696 intermediate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include lithium hydroxide, citric acid, and various metallic catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include the final LCZ696 intermediate, which is then used in the synthesis of the therapeutic agent LCZ696.
Wissenschaftliche Forschungsanwendungen
LCZ696 intermediate has several scientific research applications, including:
Chemistry: Used in the synthesis of complex organic compounds.
Biology: Studied for its role in inhibiting neprilysin and angiotensin receptors.
Medicine: Integral in the production of LCZ696, which is used to treat heart failure.
Industry: Employed in the large-scale production of pharmaceuticals
Wirkmechanismus
The mechanism of action of LCZ696 involves the inhibition of neprilysin and angiotensin receptors. Neprilysin is a trans-membrane zinc-dependent metalloproteinase that inactivates numerous peptide hormones. LCZ696 blocks both angiotensin receptor type 1 and neprilysin, preventing the degradation of natriuretic peptides and other endogenous peptides. This dual inhibition leads to the modulation of inflammatory and oxidative signaling, reducing the progression of diseases such as atherosclerosis .
Vergleich Mit ähnlichen Verbindungen
LCZ696 intermediate is unique due to its dual inhibition mechanism. Similar compounds include:
Valsartan: An angiotensin receptor blocker.
Sacubitril: A neprilysin inhibitor.
Enalapril: An angiotensin-converting enzyme inhibitor.
LCZ696 combines the effects of valsartan and sacubitril, providing a more comprehensive approach to treating heart failure compared to using either compound alone .
Eigenschaften
CAS-Nummer |
1038924-62-7 |
|---|---|
Molekularformel |
C17H17NO |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
(5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H17NO/c19-17-11-10-16(18-17)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,18,19)/t16-/m1/s1 |
InChI-Schlüssel |
SOBIWLIICMUXJK-MRXNPFEDSA-N |
Isomerische SMILES |
C1CC(=O)N[C@H]1CC2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CC(=O)NC1CC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-B]pyridazin-3-amine](/img/structure/B8757232.png)

![4-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]-2-nitroaniline](/img/structure/B8757243.png)
![N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)PHENYL]BENZAMIDE](/img/structure/B8757245.png)






![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-](/img/structure/B8757325.png)


